![molecular formula C22H19ClN6O4 B2398696 ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892475-51-3](/img/structure/B2398696.png)

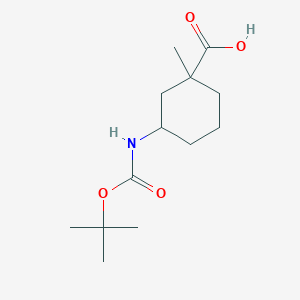

ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

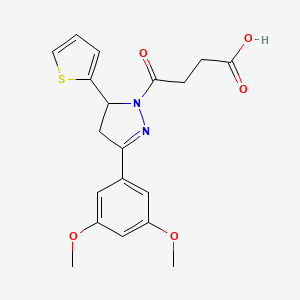

The compound “ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis, allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .科学的研究の応用

Heterocyclic Compound Synthesis and Insecticidal Assessment

One study involved the synthesis of various heterocycles, including triazolo[5,1-c]triazines and triazolo[1,5-a]pyrimidines, using a versatile precursor. These newly synthesized compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest management (Fadda et al., 2017).

Molecular Docking and Cancer Treatment Potential

Another research focused on the synthesis and identification of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate. Theoretical calculations and molecular docking analyses suggested its potential as a cancer treatment due to its ability to bind to the active sites of the c-MET protein (Sert et al., 2020).

Antiasthma Agent Development

Research into triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors, useful in treating asthma. The synthesis approach and structure-activity evaluations identified specific compounds with significant activity, earmarked for further pharmacological and toxicological studies (Medwid et al., 1990).

Fused Pyrimidinone Derivatives Synthesis

Another study presented a convenient method for synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, potentially relevant for developing new chemical entities with various biological activities (Mohamed, 2021).

Structural Investigations and Cyclization Studies

Research also includes structural investigations and cyclization studies of compounds with similar complex structures. These studies contribute to our understanding of chemical reactions and the potential development of new compounds with specific functions (Forfar et al., 1999).

特性

IUPAC Name |

ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O4/c1-2-33-22(32)16-5-3-4-6-17(16)25-18(30)12-28-13-24-20-19(21(28)31)26-27-29(20)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUFQFZLARGOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)

![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2398615.png)

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)

![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)